tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a difluorohydroxybenzo[d]thiazole core
Preparation Methods
The synthesis of tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[d]thiazole ring.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interaction with receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Disruption of cellular processes: It can interfere with essential cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Comparison with Similar Compounds
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate:
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate: The presence of a bromine atom instead of fluorine can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F2N2O3S |
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Molecular Weight |
302.30 g/mol |
IUPAC Name |
tert-butyl N-(5,7-difluoro-4-hydroxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H12F2N2O3S/c1-12(2,3)19-11(18)16-10-15-7-8(17)5(13)4-6(14)9(7)20-10/h4,17H,1-3H3,(H,15,16,18) |
InChI Key |
VOKIBOVEWZRYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=CC(=C2S1)F)F)O |
Origin of Product |
United States |
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